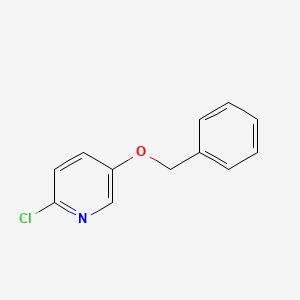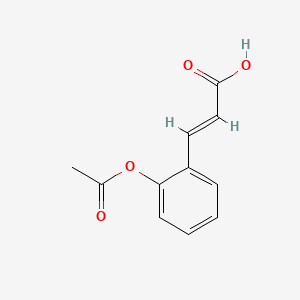
2-Acetoxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxycinnamic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a white to light yellow crystalline powder with a unique aroma . This compound is slightly soluble in water but freely soluble in organic solvents such as ethanol, ethyl ether, and methylene chloride . It is commonly used in the fragrance industry as a synthetic raw material for flavors .
Méthodes De Préparation
2-Acetoxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base . Another method includes the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine as bases, with N-methyl-2-pyrrolidinone (NMP) as the solvent at reflux temperatures (180-190°C) for 8-12 hours .
Analyse Des Réactions Chimiques
2-Acetoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
2-Acetoxycinnamic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-acetoxycinnamic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
2-Acetoxycinnamic acid is similar to other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound with a similar structure but without the acetoxy group.
p-Coumaric acid: A hydroxylated derivative of cinnamic acid.
Propriétés
Numéro CAS |
55620-18-3 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-[2-(2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)8-11-5-3-2-4-10(11)6-7-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
Clé InChI |
GHVXLKRGQMGPQD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C=CC(=O)O |
SMILES isomérique |
CC(=O)OC1=CC=CC=C1/C=C/C(=O)O |
SMILES canonique |
CC(=O)CC1=CC=CC=C1C=CC(=O)O |
Key on ui other cas no. |
55620-18-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


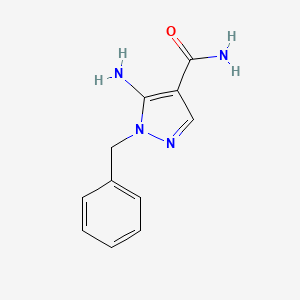
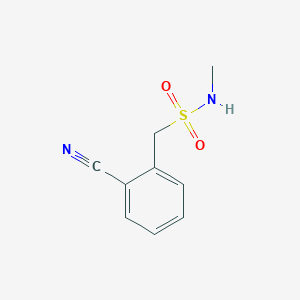
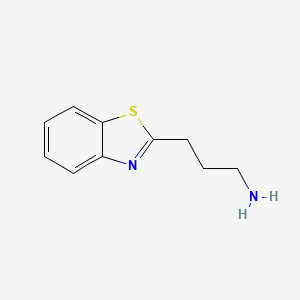
![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B1277454.png)
![2-Azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)
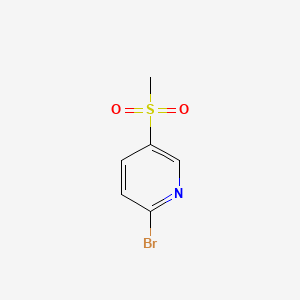

![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)
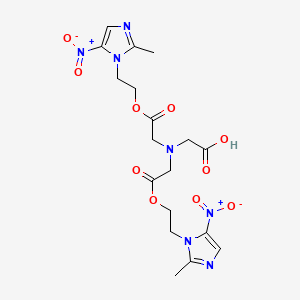
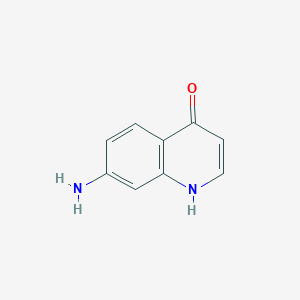
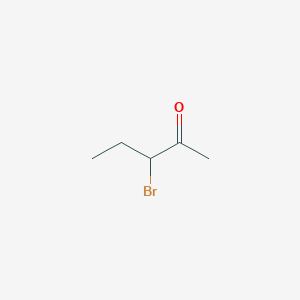
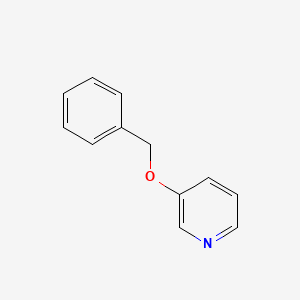
![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)
